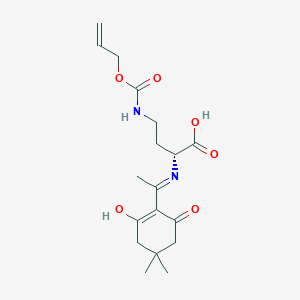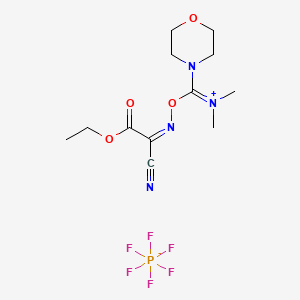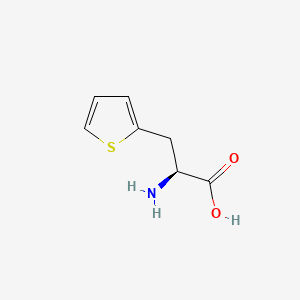
3-(2-Thienyl)-L-alanine
描述
β-2-噻吩基-L-丙氨酸: 是一种含有噻吩侧链的氨基酸。 它是苯丙氨酸的拮抗剂,用于谷氏试验,用于早期诊断苯丙酮尿症 .
作用机制
β-2-噻吩基-L-丙氨酸通过充当苯丙氨酸拮抗剂发挥作用。 它靶向苯丙氨酸-4-羟化酶,这是一种参与苯丙氨酸代谢的酶 . 通过抑制这种酶,β-2-噻吩基-L-丙氨酸会破坏苯丙氨酸的正常代谢,导致各种生物效应 .
生化分析
Biochemical Properties
L-2-Thienylalanine acts as a competitive substrate analogue and activator of human Phenylalanine Hydroxylase (PAH) . PAH is a non-heme iron enzyme that catalyses the conversion of L-phenylalanine to form L-tyrosine in the presence of the cofactor tetrahydrobiopterin and dioxygen .
Cellular Effects
The effects of L-2-Thienylalanine on cells are primarily mediated through its interaction with PAH. By acting as a competitive substrate analogue, L-2-Thienylalanine can influence the activity of PAH, thereby affecting cellular metabolism of phenylalanine .
Molecular Mechanism
L-2-Thienylalanine exerts its effects at the molecular level by binding to PAH, thereby influencing its activity. This binding interaction can lead to changes in enzyme activity, potentially affecting the conversion of L-phenylalanine to L-tyrosine .
Metabolic Pathways
L-2-Thienylalanine is involved in the metabolic pathway of phenylalanine, acting as a competitive substrate analogue for PAH. This interaction can influence the metabolic flux of phenylalanine .
准备方法
合成路线和反应条件: β-2-噻吩基-L-丙氨酸可以通过多种方法合成。一种常见的方法涉及使用手性氢化催化剂。 另一种方法涉及使用手性二苯甲酰酒石酸或其衍生物作为光解剂的光解反应 . 此外,可以使用微生物或酶进行生物反应来生产β-2-噻吩基-L-丙氨酸 .
工业生产方法: β-2-噻吩基-L-丙氨酸的工业生产通常涉及使用手性氢化催化剂或光解剂来获得高光学纯度。 这些方法因其效率和生产大量化合物的能力而受到青睐 .
化学反应分析
反应类型: β-2-噻吩基-L-丙氨酸会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应对于修饰化合物以用于不同的应用至关重要 .
常用试剂和条件: 这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及受控温度和 pH 值,以确保预期结果 .
主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化反应可能会产生β-2-噻吩基-L-丙氨酸的氧化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
β-2-噻吩基-L-丙氨酸具有广泛的科学研究应用:
化学: 在化学中,β-2-噻吩基-L-丙氨酸被用作合成更复杂分子的构建块。 其独特的结构使其在研究反应机理和开发新的合成方法方面非常有价值 .
生物学: 在生物学中,该化合物用于研究苯丙氨酸拮抗剂对各种生物过程的影响。 它也用于谷氏试验,用于早期诊断苯丙酮尿症 .
医学: 在医学上,β-2-噻吩基-L-丙氨酸因其潜在的治疗应用而受到研究。 它用于开发治疗与苯丙氨酸代谢相关的疾病的药物 .
工业: 在工业领域,β-2-噻吩基-L-丙氨酸用于生产药品和其他化学产品。 其独特的特性使其在各种工业应用中具有价值 .
相似化合物的比较
类似化合物:
苯丙氨酸: 具有相似结构的必需氨基酸,但缺少噻吩侧链。
酪氨酸: 另一种类似于苯丙氨酸的氨基酸,但苯环上有一个羟基。
独特性: β-2-噻吩基-L-丙氨酸的独特性在于其噻吩侧链,这赋予了其独特的化学和生物特性。 这种独特性使其在其他氨基酸可能不适合的特定应用中具有价值 .
属性
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?
A: this compound binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]
Q2: What is known about the structural characteristics of this compound?
A: While specific spectroscopic data is limited in the provided research, we know that this compound is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]
Q3: How does the structure of this compound relate to its activity on human phenylalanine hydroxylase?
A: The replacement of the benzene ring in phenylalanine with the thiophene ring in this compound is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.
Q4: Beyond human phenylalanine hydroxylase, does this compound interact with other enzymes?
A: Research indicates that this compound can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []
Q5: What are the implications of this compound's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?
A: The discovery that this compound acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





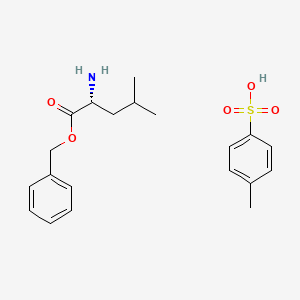
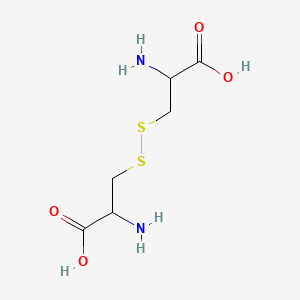
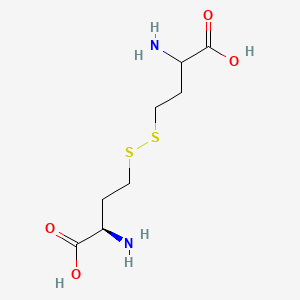
![(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B613204.png)

